

Troubleshooting low signal in Suc-Ala-Leu-Pro-Phe-AMC assay

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Compound of Interest

Compound Name: Suc-Ala-Leu-Pro-Phe-AMC

Cat. No.: B115650 Get Quote

Technical Support Center: Suc-Ala-Leu-Pro-Phe-AMC Assay

This guide provides troubleshooting advice and answers to frequently asked questions regarding the **Suc-Ala-Leu-Pro-Phe-AMC** assay, commonly used for measuring the activity of chymotrypsin and other chymotrypsin-like serine proteases.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Suc-Ala-Leu-Pro-Phe-AMC assay?

This assay utilizes a synthetic peptide substrate, Succinyl-Alanine-Leucine-Proline-Phenylalanine, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched.[1][2][3] When a protease like chymotrypsin cleaves the peptide bond after the Phenylalanine residue, free AMC is released. This release results in a significant increase in fluorescence, which can be measured over time to determine the enzyme's activity.[2][4][5] The rate of increase in fluorescence is directly proportional to the protease activity.

Q2: What are the optimal excitation and emission wavelengths for free AMC?

The released 7-amino-4-methylcoumarin (AMC) is typically excited at a wavelength range of 340-380 nm and its fluorescence emission is measured at 440-460 nm.[4][6] It is crucial to



confirm the optimal settings for your specific instrument.

Q3: Why is the substrate peptide-bound AMC not fluorescent?

When AMC is attached to the peptide via an amide bond, its conjugated electron system is altered.[1] This change shifts the absorption and emission frequencies and significantly reduces the quantum yield of fluorescence, a phenomenon known as static quenching.[1] Upon cleavage, the free AMC amine is liberated, restoring its native electronic structure and high fluorescence capacity.[2][5]

Q4: What enzymes can be measured with this substrate?

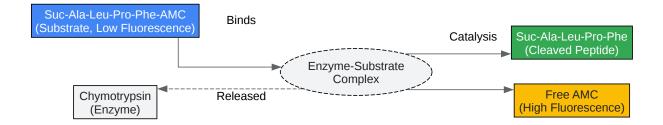
The **Suc-Ala-Leu-Pro-Phe-AMC** substrate is primarily designed for measuring the activity of α-chymotrypsin and chymotrypsin-like proteases that exhibit a substrate preference for a large hydrophobic residue like Phenylalanine at the P1 position.[7][8] It has also been used as a substrate for other enzymes such as Cathepsin G and certain peptidyl prolyl cis-trans isomerases (PPlases).[6][9]

Troubleshooting Guide: Low or No Signal

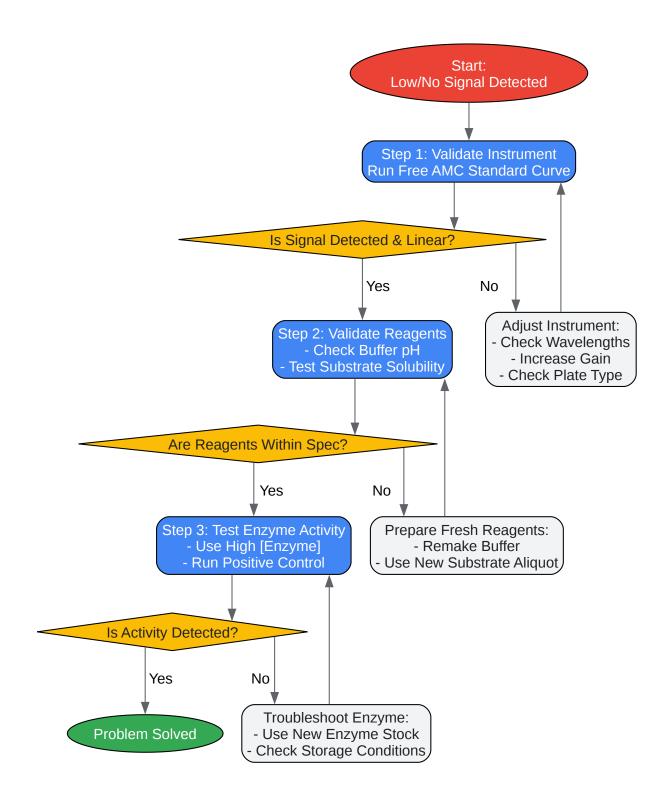
Experiencing a low or absent fluorescent signal is a common issue. The following sections provide a systematic guide to identify and resolve the root cause.

Diagram: Enzymatic Reaction Pathway









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